tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by modifying the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-Butyl (3S)-3-(3-hydroxypropyl)pyrrolidine-1-carboxylate. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties .
Properties
CAS No. |
239483-18-2 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
JZSNIRHFBXQBTF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO |
Origin of Product |
United States |
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